molecular formula C9H8N2O3S B2466992 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 500025-30-9

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B2466992
CAS No.: 500025-30-9
M. Wt: 224.23
InChI Key: VOHGDZLOSDQUFU-UHFFFAOYSA-N
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Description

“3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid” is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 . It is a solid substance that is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring and a 1,2,4-oxadiazole ring . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures .


Physical and Chemical Properties Analysis

“this compound” is a solid substance that should be stored at room temperature . Its molecular weight is 224.24 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis

    The compound has been studied in the context of synthesizing oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene. The process involved the transformation of specific acid hydrazides into corresponding azomethines and the creation of derivatives through reaction with various agents. The synthetic pathways explored provide insights into the chemical properties and reactive nature of these structures (Sharba et al., 2005).

  • Ligand Binding and Enzyme Inhibition

    The compound has been incorporated into novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing its potential in creating potent urease inhibitors. The study highlighted the synthesis, structural confirmation, and the significant in vitro inhibitory potential against the urease enzyme, suggesting its importance in therapeutic agent design and drug discovery (Nazir et al., 2018).

  • Antimicrobial Properties

    Research has demonstrated the synthesis of derivatives from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, leading to compounds like oxadiazole, which exhibited potential antimicrobial activities. This indicates the applicability of such compounds in creating antimicrobial agents (El-masry et al., 2000).

  • Corrosion Inhibition

    The derivatives of the compound have been assessed for their corrosion inhibition properties towards mild steel in acidic environments. The study involved physicochemical and theoretical evaluations, highlighting the substance's potential in industrial applications for protecting metal surfaces (Ammal et al., 2018).

  • Pharmaceutical Applications

    Annotated patent selections discuss substituted 1,2,4-oxadiazol-3-yl derivatives useful as S1P1 agonists. These compounds are valuable for treating various conditions like psoriasis, rheumatoid arthritis, Crohn’s disease, and multiple sclerosis, highlighting the compound's relevance in pharmaceutical research and development (Expert Opinion on Therapeutic Patents, 2010).

  • Automated Radiopharmaceutical Production

    The compound has been involved in the automated synthesis of radiopharmaceuticals for PET imaging, specifically targeting the sphingosine-1 phosphate receptor 1 (S1P1). This showcases its role in advanced medical imaging techniques and its potential in diagnostic procedures (Luo et al., 2019).

Properties

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-9(11-14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHGDZLOSDQUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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